N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster is a synthetic compound that combines the properties of L-alanine and D-tryptophan. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group of L-alanine, forming N-Boc-L-alanine . This protected amino acid is then coupled with D-tryptophan methyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Oxidized tryptophan derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Deprotected amino acids.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity. The Boc protecting group provides stability during synthesis, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]-L-Homoserine: Similar in structure but contains a homoserine moiety instead of alanine.
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine: Contains lysine and is used in click chemistry.
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer: Used in different therapeutic applications.
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster is unique due to its combination of L-alanine and D-tryptophan, providing distinct properties for peptide synthesis and research applications. Its stability and reactivity make it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C20H27N3O5 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate |
InChI |
InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24) |
InChI Key |
DIEZXUCZUDSJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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